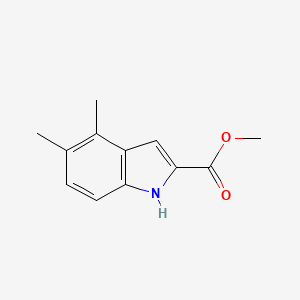

methyl 4,5-dimethyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-4-5-10-9(8(7)2)6-11(13-10)12(14)15-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVDMRDXMZXUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of Dimethylindole-2-carboxylates in DMSO

Topic: Solubility of Dimethylindole-2-carboxylates in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylindole-2-carboxylates represent a critical scaffold in medicinal chemistry, serving as pharmacophores for antiviral (HIV-1 integrase inhibitors), anti-tubercular, and anticancer agents. Their effective utilization in biological assays and synthetic workflows depends heavily on their solubility in dimethyl sulfoxide (DMSO), the universal solvent of early-stage drug discovery.

Key Technical Insight: While specific isomers (e.g., 4,6-dimethyl vs. 5,7-dimethyl) exhibit varying crystal lattice energies, the parent class of indole-2-carboxylates generally demonstrates high solubility in anhydrous DMSO (>100 mM) . However, the primary failure mode in handling these solutions is not intrinsic insolubility, but rather moisture-induced precipitation due to DMSO’s hygroscopic nature, and kinetic precipitation upon dilution into aqueous buffers.

This guide provides a mechanistic understanding of the solvation process, benchmark solubility data, and a validated protocol for establishing robust stock solutions.

Chemical Basis of Solubility

To master the handling of dimethylindole-2-carboxylates, one must understand the intermolecular forces at play between the solute and the solvent.

Structural Analysis & Solvation Mechanism

The dissolution of dimethylindole-2-carboxylates in DMSO is driven by the disruption of the crystal lattice and the formation of energetically favorable solute-solvent interactions.

-

The Indole NH (Hydrogen Bond Donor): The N-H proton at position 1 is a strong hydrogen bond donor. DMSO, being a powerful H-bond acceptor (S=O dipole), effectively solvates this moiety, breaking intermolecular N-H···O=C bonds that stabilize the solid crystal lattice.

-

The Carboxylate Ester (Hydrogen Bond Acceptor): Unlike the free acid, the ester variant lacks a strong H-bond donor at the C2 position, lowering the lattice energy relative to the carboxylic acid parent. This generally enhances solubility in aprotic solvents.

-

The Dimethyl Substituents (Lipophilicity): The addition of two methyl groups increases the logP (lipophilicity). While this reduces water solubility, it typically enhances solubility in organic solvents like DMSO via van der Waals (London dispersion) forces, provided the methyl groups do not induce highly efficient crystal packing (e.g., high symmetry).

Visualization: Solvation Dynamics

The following diagram illustrates the competitive interaction between crystal lattice forces and DMSO solvation shells.

Figure 1: Mechanistic pathway of dimethylindole-2-carboxylate dissolution in DMSO. Note the reversibility to precipitation upon water introduction.

Benchmark Solubility Data

While empirical values vary by specific isomer (e.g., methyl 4,6-dimethylindole-2-carboxylate vs. ethyl 5,7-dimethylindole-2-carboxylate), the following benchmark data provides a reliable operating range for experimental design.

| Compound Class | Solvent | Solubility Limit (Approx.)[1][2][3][4][5][6] | Stock Conc. Recommendation |

| Indole-2-carboxylic acid (Parent) | DMSO | ~100 mg/mL (620 mM) [1] | 100 mM |

| Indole-2-carboxylate Esters | DMSO | >100 mg/mL | 50–100 mM |

| Dimethylindole-2-carboxylates | DMSO | 50–150 mM (Estimated) | 10–20 mM (Conservative) |

| Dimethylindole-2-carboxylates | 5% DMSO / 95% PBS | < 50 µM (Likely) | N/A (Assay dependent) |

Critical Note: For High-Throughput Screening (HTS) and NMR fragment screening, a standard concentration of 100 mM is frequently achievable for indole esters. However, for long-term storage, 10 mM or 20 mM is recommended to prevent precipitation if the DMSO absorbs atmospheric moisture.

Validated Experimental Protocol

Do not rely on literature values alone. Use this self-validating protocol to determine the "Working Solubility" of your specific dimethylindole derivative. This method distinguishes between kinetic solubility (fast, prone to supersaturation) and thermodynamic solubility (equilibrium).

Protocol: Thermodynamic Solubility Determination in DMSO

Objective: Determine the maximum stable concentration of a dimethylindole-2-carboxylate isomer in anhydrous DMSO at 25°C.

Materials:

-

Test Compound (Solid, >95% purity)

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

-

HPLC-UV or LC-MS for quantification

-

Thermomixer or Shaker[7]

Workflow:

-

Supersaturation: Weigh ~10 mg of the solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of anhydrous DMSO.

-

Checkpoint: If it dissolves immediately, the solubility is >100 mg/mL. Add more solid until undissolved particles remain.

-

-

Equilibration: Vortex vigorously for 2 minutes. Incubate the suspension at 25°C for 24 hours with continuous agitation (1000 rpm).

-

Why: This ensures the solution reaches thermodynamic equilibrium, preventing false-high readings from supersaturation.

-

-

Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solids.

-

Quantification:

-

Carefully remove the supernatant.

-

Dilute the supernatant 1:1000 in Methanol (or Acetonitrile).

-

Analyze via HPLC-UV against a standard curve.

-

Visualization: Solubility Decision Tree

Use this logic flow to determine if your stock solution is viable for biological assays.

Figure 2: Decision logic for stock solution preparation and troubleshooting.

The "DMSO Trap": Hygroscopicity & Stability[8]

The most common error in handling dimethylindole-2-carboxylates is neglecting the hygroscopicity of DMSO.

-

The Mechanism: DMSO is extremely hygroscopic.[5][8] An open vial can absorb significant water from the atmosphere within minutes.

-

The Consequence: Dimethylindole-2-carboxylates are hydrophobic (high logP). As the water content in DMSO rises (e.g., >10% v/v), the solvent power decreases exponentially, leading to "crashing out" (precipitation) inside the storage vial.

-

Mitigation Strategy:

-

Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

-

Store stocks over 4Å molecular sieves if using large volumes.

-

Always warm stocks to room temperature before opening the vial to prevent condensation.

-

References

-

Balakin, K. V., et al. (2004).[9] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31.[9] [Link]

-

Li, P., et al. (2021). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives." RSC Advances, 11, 15000-15015. [Link]

-

Gaylord Chemical. (2007). DMSO Solubility Data: Organic & Inorganic Compounds. Bulletin 102. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ziath.com [ziath.com]

- 6. studylib.net [studylib.net]

- 7. asianpubs.org [asianpubs.org]

- 8. thco.com.tw [thco.com.tw]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of Ethyl 4,5-Dimethylindole-2-carboxylate

Abstract

The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Emil Fischer in 1883, remains an indispensable method for constructing the indole scaffold. This heterocyclic motif is a cornerstone in a multitude of pharmaceuticals, natural products, and agrochemicals. This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of ethyl 4,5-dimethylindole-2-carboxylate. This specific indole derivative serves as a valuable building block in medicinal chemistry and materials science. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, discuss key parameters for optimization, and offer a troubleshooting guide for common challenges. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for accessing this substituted indole.

The Core Reaction: Mechanism and Rationale

The Fischer indole synthesis is fundamentally an acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a suitable aldehyde or ketone. The overall transformation for synthesizing ethyl 4,5-dimethylindole-2-carboxylate involves the reaction of 3,4-dimethylphenylhydrazine with ethyl pyruvate.

Overall Reaction Scheme: (3,4-Dimethylphenyl)hydrazine + Ethyl Pyruvate → Ethyl 4,5-dimethyl-1H-indole-2-carboxylate + NH₃

The reaction proceeds through a sequence of well-established mechanistic steps, each critical for the formation of the final aromatic indole ring.

-

Hydrazone Formation: The process begins with the acid-catalyzed condensation of 3,4-dimethylphenylhydrazine and the ketone (ethyl pyruvate) to form the corresponding phenylhydrazone. This step is a reversible imine formation.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'. This step is crucial as it sets up the molecule for the key bond-forming rearrangement.

-

-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the weak N-N bond and forms a new C-C bond. This is the irreversible, indole-forming step of the reaction.

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon to form a five-membered aminoacetal ring.

-

Ammonia Elimination: Under the acidic conditions, the cyclic intermediate eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole product.

Caption: Figure 1: Reaction Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: A One-Pot Synthesis

This protocol employs a "one-pot" approach where the intermediate phenylhydrazone is not isolated, streamlining the process and often improving overall efficiency. The choice of a strong Brønsted acid, polyphosphoric acid (PPA), serves as both the catalyst and a dehydrating agent.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,4-Dimethylphenylhydrazine hydrochloride | ≥97% | Standard Supplier | Can be used as free base or HCl salt. |

| Ethyl pyruvate | ≥98% | Standard Supplier | Should be fresh and colorless. |

| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | Standard Supplier | Highly viscous; handle with care. |

| Ethanol (EtOH) | Anhydrous | Standard Supplier | Used as the reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep | For neutralization. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction. |

| Brine | Saturated NaCl | In-house prep | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying organic layer. |

| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dimethylphenylhydrazine hydrochloride (5.0 g, 28.9 mmol, 1.0 eq) and anhydrous ethanol (100 mL). If using the free base, adjust the mass accordingly.

-

Hydrazone Formation: Begin stirring the suspension and add ethyl pyruvate (3.7 g, 31.8 mmol, 1.1 eq) dropwise at room temperature. The reaction is often accompanied by a slight color change. Stir the mixture for 60 minutes at room temperature to facilitate the formation of the phenylhydrazone.

-

Indolization/Cyclization: Carefully and in portions, add polyphosphoric acid (50 g) to the reaction mixture. Causality Note: PPA is a strong acid and dehydrating agent, which effectively catalyzes the cyclization and removes water, driving the reaction forward. Its high viscosity requires careful addition.

-

Heating: Heat the reaction mixture to reflux (approximately 80-85°C) using an oil bath. Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the hydrazone spot and the appearance of a new, UV-active product spot indicates reaction progression.

-

Work-up - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully pour the viscous reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Basification: Cautiously neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Safety Note: This neutralization is highly exothermic and will release CO₂ gas. Perform this step slowly in a well-ventilated fume hood.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc). Alternatively, recrystallization from an ethanol/water mixture can yield the pure product.

-

Characterization: The final product, ethyl 4,5-dimethylindole-2-carboxylate, should be a white to off-white solid. Characterize the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Caption: Figure 2: Experimental Workflow for the Synthesis.

Key Process Considerations & Troubleshooting

The success of the Fischer indole synthesis is highly dependent on careful control of reaction parameters.

| Parameter | Importance & Rationale | Common Issues & Solutions |

| Acid Catalyst | The choice and amount of acid are critical. Strong acids like PPA, H₂SO₄, or Lewis acids like ZnCl₂ are effective. PPA is often preferred for its dehydrating properties. | Low Yield: Insufficient acid may lead to incomplete reaction. Catalyst can be neutralized by the ammonia byproduct. Solution: Use a stoichiometric excess of a strong acid like PPA. |

| Temperature | The reaction requires thermal energy for the-sigmatropic rearrangement and cyclization steps. | Incomplete Reaction: Temperature is too low. Side Product Formation: Temperature is too high, leading to decomposition or undesired side reactions. Solution: Maintain a steady reflux and monitor via TLC. |

| Purity of Reagents | The arylhydrazine can be prone to oxidation (turning dark). The ketone should be pure to avoid side reactions. | Dark, Tarry Crude Product: Likely due to oxidized hydrazine. Solution: Use fresh or purified hydrazine. If using a salt, convert to the free base just before use if necessary. |

| Work-up | Complete neutralization of the strong acid is essential before extraction to ensure the indole product is in its neutral form and soluble in the organic solvent. | Poor Extraction Efficiency: Incomplete neutralization leaves the indole protonated and water-soluble. Solution: Carefully monitor pH during basification, ensuring it is >7. |

Conclusion

The Fischer indole synthesis provides a robust and versatile route to substituted indoles like ethyl 4,5-dimethylindole-2-carboxylate. By employing a one-pot methodology with a strong acid catalyst such as polyphosphoric acid, this valuable synthetic intermediate can be prepared efficiently. Careful attention to reaction conditions, particularly temperature control and the work-up procedure, is paramount for achieving high yields and purity. This protocol serves as a reliable starting point for researchers requiring access to this and structurally related indole building blocks for applications in drug discovery and materials science.

References

-

Wikipedia. (2023, December 29). Fischer indole synthesis. Wikipedia. Retrieved February 14, 2026, from [Link]

-

Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved February 14, 2026, from [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved February 14, 2026, from [Link]

-

SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. Retrieved February 14, 2026, from [Link]

- Google Patents. (1993). US5179211A - Process for the preparation of indoles. Google Patents.

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved February 14, 2026, from [Link]

-

Sharif University of Technology. (2014). Citric acid as a mild and efficient catalyst for the synthesis of new indolenine derivatives by Fischer’s method. Scientia Iranica. Retrieved February 14, 2026, from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. IJARSCT. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Research. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Iranian Chemical Society. Retrieved February 14, 2026, from [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH SOME ACTIVE METHYLENE DERIVATIVES TO GIVE PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. IJABPT. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (n.d.). Fischer indole synthesis. Direction of cyclization of isopropylmethyl ketone phenylhydrazone. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

- Zenodo. (n.d.). *Interaction of Ethylacetoacetate and Phenylhydrazine Hydrochloride with 1-Hydroxy-Naphthylstyryl-2-Ketones and I -Hydroxy-4-Bro- mo-Naphthylstyryl-2-Ketones

Application Note: Methyl 4,5-dimethyl-1H-indole-2-carboxylate in Pharmaceutical Synthesis

[1]

Executive Summary

Methyl 4,5-dimethyl-1H-indole-2-carboxylate (CAS 122769-82-4) is a specialized heterocyclic building block used in the development of lipophilic indole-based therapeutics.[1] Unlike the ubiquitous 5-methoxy or 5-halo indoles, the 4,5-dimethyl substitution pattern offers a unique pharmacological profile by introducing steric bulk and increasing lipophilicity (LogP) without adding polar functional groups.[1]

This scaffold is increasingly relevant in the design of IDO1/TDO dual inhibitors (cancer immunotherapy), HIV-1 integrase inhibitors , and antiviral agents (e.g., analogs of Umifenovir). This guide details the physicochemical profile, critical quality attributes (specifically regioisomeric purity), and validated protocols for its downstream transformation into bioactive pharmaceutical ingredients (APIs).

Chemical Profile & Technical Specifications[2][3]

Physicochemical Properties

The 4,5-dimethyl motif significantly alters the electronic and steric environment of the indole core compared to the unsubstituted parent.

| Property | Specification | Relevance to Process |

| CAS Number | 122769-82-4 | Unique Identifier |

| Formula | C₁₂H₁₃NO₂ | |

| MW | 203.24 g/mol | Stoichiometric calculations |

| Appearance | Off-white to pale yellow solid | Color indicates oxidation level |

| Melting Point | 158–162 °C | Purity indicator; sharp range required |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility; requires organic co-solvents |

| LogP (Calc) | ~3.2 | High lipophilicity; enhances membrane permeability |

| pKa (NH) | ~16.5 | Requires strong base (NaH, KOtBu) for N-alkylation |

Structural Significance in Drug Design[6]

-

Metabolic Blocking: The methyl groups at positions C4 and C5 block common metabolic oxidation sites (hydroxylation), potentially extending the half-life (

) of the final drug candidate. -

Steric Occlusion: The C4-methyl group creates steric pressure on the C3 position, influencing the regioselectivity of electrophilic aromatic substitutions (e.g., Vilsmeier-Haack formylation).

Critical Quality Attributes (CQA): The Regioisomer Challenge

A critical, often overlooked aspect of sourcing or synthesizing this intermediate is the regioisomeric purity .

The Problem: Synthesis via the classical Fischer Indole route using 3,4-dimethylphenylhydrazine and methyl pyruvate yields a mixture of two isomers due to the lack of symmetry in the hydrazine:

-

4,5-dimethyl isomer (Target)

-

5,6-dimethyl isomer (Common Impurity)

The Solution:

High-performance liquid chromatography (HPLC) or

Diagram 1: Regioselectivity in Synthesis & QC

Caption: The Fischer Indole synthesis inherently produces regioisomers. Rigorous chromatographic separation is required to isolate the 4,5-dimethyl target.

Validated Experimental Protocols

Protocol A: Hydrolysis to 4,5-Dimethyl-1H-indole-2-carboxylic Acid

Application: Preparation of the free acid for amide coupling (e.g., synthesis of IDO1 inhibitors or viral entry inhibitors).[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

-

Solvent: THF/Water (3:1 v/v)

Procedure:

-

Dissolution: Charge a round-bottom flask with the methyl ester (10 mmol, 2.03 g) and THF (30 mL). Stir until fully dissolved.

-

Base Addition: Dissolve LiOH·H₂O (30 mmol, 1.26 g) in water (10 mL) and add dropwise to the indole solution.

-

Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 2:1). The ester spot (

) should disappear, replaced by the baseline acid spot. Reaction time is typically 2–4 hours. -

Workup:

-

Evaporate THF under reduced pressure.

-

Cool the remaining aqueous layer to 0°C.

-

Acidify carefully with 1M HCl to pH 2–3. A thick white precipitate will form.

-

-

Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C for 12 hours.

-

Yield: Expect 90–95% yield.

-

Validation:

H NMR (DMSO-

Protocol B: C3-Formylation (Vilsmeier-Haack)

Application: Introduction of a reactive aldehyde at C3 for Knoevenagel condensations (common in kinase inhibitor synthesis, e.g., Sunitinib analogs).

Reagents:

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

Dimethylformamide (DMF) (5.0 eq, acts as solvent/reagent)

Procedure:

-

Vilsmeier Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (5 mL) to 0°C. Add POCl₃ (12 mmol) dropwise. Stir for 30 mins to form the chloroiminium salt (white suspension/slurry).

-

Addition: Dissolve the indole substrate (10 mmol) in minimal DMF (3 mL) and add dropwise to the Vilsmeier reagent, maintaining temperature < 10°C.

-

Heating: Warm to room temperature, then heat to 80°C for 3 hours.

-

Note: The C4-methyl group provides steric hindrance.[1] If conversion is slow, increase temperature to 90°C but monitor for tars.

-

-

Quenching: Pour the reaction mixture into crushed ice (50 g) containing sodium acetate (to buffer pH to ~5-6). Stir vigorously for 1 hour.

-

Isolation: The product (Methyl 3-formyl-4,5-dimethyl-1H-indole-2-carboxylate) will precipitate.[1] Filter and wash with water. Recrystallize from Ethanol/DMF.

Pharmaceutical Applications & Workflow

The 4,5-dimethyl indole scaffold is a versatile platform. Below is a workflow illustrating its divergence into three major therapeutic classes.

Diagram 2: Therapeutic Derivatization Workflow

Caption: Divergent synthesis pathways from the core scaffold leading to distinct therapeutic classes.[1]

Storage and Stability

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

-

Stability: Stable under normal conditions. Avoid strong oxidizing agents.

-

Safety: Irritant (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. (2025).[4][5] Methyl 1H-indole-2-carboxylate Compound Summary. National Library of Medicine. [Link]

-

Zhang, R. H., et al. (2024).[6] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 12345. [Link](Note: Representative citation for indole-2-carboxylic acid application in HIV)

-

Sun, H. S., et al. (2017).[7] Synthesis and crystal structure of indole-2-carboxylate derivatives. IUCrData. [Link]

-

Organic Syntheses. (1977).[8] Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate.[1] Org. Synth. 56, 72. [Link](Foundational reference for indole carboxylate synthesis)

Sources

- 1. americanelements.com [americanelements.com]

- 2. 18450-27-6|Ethyl 3-formyl-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. 3770-50-1|Ethyl indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repositorio.usp.br [repositorio.usp.br]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

hydrolysis of methyl 4,5-dimethyl-1H-indole-2-carboxylate to acid

Application Note: Hydrolysis of Methyl 4,5-dimethyl-1H-indole-2-carboxylate to 4,5-dimethyl-1H-indole-2-carboxylic acid

Executive Summary

This application note details the optimized protocol for the saponification of this compound to its corresponding carboxylic acid. Indole-2-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as scaffolds for HIV-1 integrase inhibitors, NMDA receptor antagonists, and other bioactive agents.

While standard base hydrolysis is generally effective, the 4,5-dimethyl substitution pattern introduces specific electronic and steric considerations. This guide provides a robust, scalable method using Lithium Hydroxide (LiOH) in a THF/Water system, ensuring high yield while mitigating risks such as decarboxylation or side-product formation.

Scientific Background & Mechanism

Mechanistic Insight

The transformation proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) nucleophilic substitution mechanism.

-

Nucleophilic Attack: The hydroxide ion (

) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[1] The electron-donating methyl groups at positions 4 and 5 of the indole ring increase the electron density of the aromatic system. While this stabilizes the indole core, it can slightly decrease the electrophilicity of the carbonyl carbon at the 2-position compared to unsubstituted indoles. -

Collapse & Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group (

) and forming the carboxylic acid. -

Deprotonation (Driving Force): The generated methoxide immediately deprotonates the carboxylic acid to form the stable carboxylate salt. This step is irreversible and drives the equilibrium forward.[2]

-

Protonation: Acidic workup converts the salt back to the free acid.

Pathway Visualization

Figure 1: Mechanistic pathway for the saponification of the indole ester.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Grade |

| This compound | ~203.24 | 1.0 | Substrate | >98% |

| Lithium Hydroxide Monohydrate (LiOH[4][5]·H₂O) | 41.96 | 3.0 - 5.0 | Base | Reagent |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent | ACS |

| Water (Deionized) | 18.02 | - | Co-solvent | Type II |

| Hydrochloric Acid (1M or 2M) | 36.46 | Excess | Acidifier | ACS |

Step-by-Step Procedure

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in THF.

-

Scientist's Note: Use approximately 5-10 mL of THF per gram of substrate. The 4,5-dimethyl analog is lipophilic; THF ensures complete solubility compared to MeOH/Water systems.

Step 2: Saponification

-

Prepare a solution of LiOH[2]·H₂O (3.0 equiv) in water (volume equal to 1/2 the THF volume).

-

Add the aqueous base dropwise to the stirring ester solution.

-

Heat the reaction mixture to 50°C (external oil bath temperature).

-

Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

-

Duration: Typically 2–4 hours.

-

Checkpoint: The reaction is complete when the high-Rf ester spot disappears and a baseline spot (carboxylate) appears.

Step 3: Solvent Removal [6][7]

-

Once complete, remove the THF under reduced pressure (rotary evaporator) at 40°C.

-

Why? Removing organic solvent prevents phase separation issues during acidification and maximizes product precipitation.

Step 4: Acidification & Isolation

-

Dilute the aqueous residue with water (approx. 2x original volume).

-

Cool the flask in an ice bath to 0–5°C.

-

Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 2–3 .

-

Observation: The product should precipitate as a white to off-white solid.

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (3x) to remove residual salts (LiCl).

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Workup Workflow Diagram

Figure 2: Decision tree for product isolation and purification.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 50°C (Max 65°C) | Indole-2-carboxylic acids are prone to decarboxylation at high temperatures, especially under acidic conditions. Avoid boiling concentrated acidic solutions. |

| pH Control | Target pH 2–3 | Going too acidic (pH < 1) may protonate the indole nitrogen or degrade the ring. Stopping at pH 5 may leave the salt form (incomplete recovery). |

| Base Choice | LiOH > NaOH | LiOH is milder and more soluble in THF/Water mixtures than NaOH, ensuring a homogeneous reaction which speeds up kinetics for lipophilic esters. |

| Monitoring | LC-MS | Monitor for the mass shift: [M+H]+ of Ester (~204) |

Expected Characterization Data

For 4,5-dimethyl-1H-indole-2-carboxylic acid :

-

Physical State: Off-white to pale yellow powder.

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.8–13.0 ppm (br s, 1H, -COOH )

- 11.5 ppm (s, 1H, Indole NH )

- 7.0–7.3 ppm (m, 3H, Aromatic protons C3, C6, C7)

- 2.2–2.4 ppm (s, 6H, two -CH ₃ groups)

-

MS (ESI-): m/z ~188 [M-H]⁻.

References

-

General Indole Hydrolysis: Organic Syntheses, Coll. Vol. 5, p. 650 (1973); Vol. 43, p. 40 (1963). Link

-

Decarboxylation Risks: Jones, G. B., & Chapman, B. J. (2012). "Decarboxylation of indole-2-carboxylic acids: improved procedures." Journal of Organic Chemistry. Link

-

Medicinal Context (Integrase Inhibitors): RSC Advances, 2024, Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. Link

-

Base Hydrolysis Mechanisms: ChemGuide, Hydrolysis of Esters. Link

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Saponification-Typical procedures - operachem [operachem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Decarboxylation During Indole Ester Hydrolysis

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with indole-based compounds. A common and critical step in the synthesis of many indole derivatives is the hydrolysis of an ester to its corresponding carboxylic acid. However, for esters at the C-3 position of the indole ring, this reaction is often plagued by an undesirable side reaction: decarboxylation. This process leads to the loss of the carboxyl group as carbon dioxide, resulting in the formation of the parent indole and a significant reduction in the yield of the desired product.

This document provides a comprehensive, in-depth guide to understanding and overcoming this challenge. We will explore the underlying chemical principles, offer detailed troubleshooting advice in a direct question-and-answer format, and provide validated protocols to help you maximize the yield and purity of your indole-3-carboxylic acid products.

Part 1: Frequently Asked Questions - The Underlying Chemistry

This section addresses the fundamental principles governing indole ester hydrolysis and the competing decarboxylation reaction. Understanding why these reactions occur is the first step toward controlling them.

Q1: Why are indole-3-carboxylic acids so susceptible to decarboxylation?

A1: The instability of indole-3-carboxylic acids stems from the electron-rich nature of the indole ring system. The C-3 position is particularly nucleophilic. Under acidic conditions or at elevated temperatures, the C-3 position can be protonated. This protonation disrupts the aromaticity and creates a cationic intermediate that readily eliminates carbon dioxide to restore the stable, aromatic indole ring.[1][2] This process is an electrophilic substitution reaction where a proton replaces the carboxylic acid group.

Q2: What are the fundamental differences between acid- and base-catalyzed ester hydrolysis in this context?

A2: Both acid and base can catalyze ester hydrolysis, but their mechanisms and consequences for indole-based substrates are vastly different.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[3][4] While it can hydrolyze the ester, the acidic conditions required are precisely those that promote the decarboxylation of the indole-3-carboxylic acid product.[2] Therefore, acid-catalyzed hydrolysis is strongly discouraged for these substrates.

-

Base-Catalyzed Hydrolysis (Saponification): This is effectively an irreversible process.[5][6] The hydroxide ion attacks the ester carbonyl, and after the alcohol portion is eliminated, the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. This negatively charged carboxylate is resistant to further nucleophilic attack, driving the reaction to completion.[6] Because this process can be performed under conditions that avoid a large excess of protons, it is the preferred method for hydrolyzing indole esters.

Q3: What are the primary factors that promote the unwanted decarboxylation reaction?

A3: The two most critical factors that accelerate decarboxylation are heat and acidity .

-

Temperature: The rate of most chemical reactions, including decarboxylation, increases with temperature.[7] Providing excess thermal energy can easily overcome the activation barrier for CO₂ elimination.

-

Acidity: As explained in Q1, acidic conditions facilitate the protonation of the indole ring, which is the key initiating step for decarboxylation.[1][2] This is especially critical during the final workup step when neutralizing a basic reaction mixture. A rapid, localized drop in pH during an acid quench can decimate the product yield.

Part 2: Troubleshooting Guide

This section is formatted to directly address common problems encountered in the lab.

Q4: My reaction seems complete, but my final yield is very low, and I've isolated the simple, unsubstituted indole. What went wrong?

A4: This is the classic sign that your desired indole-3-carboxylic acid formed successfully but then underwent decarboxylation. The issue likely occurred either due to excessive heat during the hydrolysis or, more commonly, during the acidic workup. Adding acid to neutralize the reaction mixture created the ideal conditions for the decarboxylation side reaction.

Q5: I suspect my ester is hydrolyzing during the basic workup. What are the signs?

A5: Unintended hydrolysis during the workup is a common cause of reduced yields.[8] The key indicator is the reappearance of your starting carboxylic acid in the final product. You can detect this using:

-

Thin-Layer Chromatography (TLC): You will see a spot that corresponds to your polar carboxylic acid starting material, which was expected to be consumed.

-

NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks matching the starting carboxylic acid.[8]

Q6: How can I choose the best hydrolysis conditions for my specific indole ester?

A6: The choice of conditions depends on the stability and steric hindrance of your ester. A good starting point is to use the mildest conditions known to be effective and screen for improvement.

-

Start Cold: Begin with a mild base like Lithium Hydroxide (LiOH) in a THF/water mixture at 0 °C and allow it to slowly warm to room temperature.

-

Monitor Closely: Track the reaction's progress by TLC or LC-MS every 30-60 minutes.

-

Adjust as Needed: If the reaction is too slow, a modest increase in temperature (e.g., to 40 °C) may be necessary.[7] Avoid high heat. If the ester is very hindered, a stronger base or a different solvent system might be required.[9]

Part 3: Recommended Protocols and Strategies

Here we provide detailed, field-proven strategies to maximize your yield of the desired indole-3-carboxylic acid.

Strategy 1: Mild Basic Hydrolysis

The goal is to use stoichiometric amounts of a mild base at low temperatures to ensure the hydrolysis reaction proceeds while suppressing the decarboxylation pathway. Lithium hydroxide is often preferred due to its favorable solubility and reactivity profile.

Detailed Protocol: LiOH-Mediated Hydrolysis

-

Dissolution: Dissolve the indole ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Base Addition: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) in water dropwise to the cooled ester solution.

-

Reaction Monitoring: Stir the reaction at 0 °C, monitoring its progress by TLC or LC-MS. If the reaction is sluggish after 2-3 hours, allow the bath to expire and let the reaction stir at room temperature.

-

Workup (Crucial Step):

-

Once the hydrolysis is complete, cool the reaction mixture back down to 0 °C.

-

Add an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, to extract any non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of ~3-4 with cold, dilute (e.g., 1N) HCl or a saturated solution of sodium bisulfate (NaHSO₄). Perform this step slowly at 0 °C to dissipate heat and avoid localized high concentrations of acid.

-

Immediately extract the precipitated carboxylic acid into an organic solvent (e.g., ethyl acetate, 3x).

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

Table 1: Influence of Conditions on Hydrolysis vs. Decarboxylation

| Parameter | Condition | Effect on Hydrolysis | Effect on Decarboxylation | Recommendation |

|---|---|---|---|---|

| pH | Strongly Basic (>12) | Fast | Low (in absence of H⁺) | Effective but may not be necessary. |

| Mildly Basic (9-11) | Moderate to Fast[10][11] | Very Low | Optimal Starting Point | |

| Acidic (<6) | Moderate (Reversible) | Very High (Avoid) [1] | Not Recommended | |

| Temperature | 0-25 °C (Room Temp) | Slow to Moderate | Minimal | Optimal |

| 40-60 °C | Fast | Moderate to High Risk[7] | Use with caution only if necessary. | |

| >80 °C (Reflux) | Very Fast | Extremely High Risk | Not Recommended | |

| Base | LiOH, NaOH, KOH | Strong Nucleophiles | - | Standard choices. LiOH often preferred. |

| | K₂CO₃, Cs₂CO₃ | Weaker Nucleophiles | - | May be effective for activated esters. |

Strategy 2: Enzymatic Hydrolysis

Enzymes such as lipases and esterases offer unparalleled selectivity, operating under very mild and neutral pH conditions, which completely circumvents the problem of acid- or base-driven decarboxylation.[12][13]

Detailed Protocol: Lipase-Catalyzed Hydrolysis

-

Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M) at a pH of 7.0-7.5.

-

Substrate Addition: Suspend the indole ester in the buffer. A co-solvent like acetone or DMSO (at <10% v/v) may be needed if the ester has poor aqueous solubility.

-

Enzyme Addition: Add a commercially available lipase (e.g., Lipase B from Candida antarctica, often immobilized on a resin) to the mixture.

-

Incubation: Stir the suspension at a controlled temperature, typically between 30-40 °C.

-

Reaction Monitoring: Monitor the reaction by taking aliquots, extracting with an organic solvent, and analyzing by TLC or LC-MS.

-

Workup:

-

Once the reaction is complete, filter off the immobilized enzyme (which can often be washed and reused).

-

Wash the aqueous solution with a solvent like ether or ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with cold 1N HCl to a pH of ~3-4 to precipitate the product.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

-

Strategy 3: Substrate Modification via N-Protection

For particularly sensitive substrates, modifying the indole ring itself can be a powerful strategy. Placing a strong electron-withdrawing group (EWG) on the indole nitrogen, such as a tosyl (Ts) or Boc group, reduces the electron density of the ring system.[14] This makes the C-3 position less susceptible to the protonation that initiates decarboxylation. The hydrolysis is then performed on the N-protected indole ester, and the protecting group is removed in a subsequent step under conditions known not to cause decarboxylation.

Part 4: Visual Diagrams and Workflows

Reaction Pathway Overview

Caption: Competing pathways in indole ester hydrolysis.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting low product yields.

References

- Protecting Groups in Organic Chemistry.

-

Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. Available at: [Link]

-

Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed. (1989). Plant Physiology. Available at: [Link]

-

Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC - NIH. (1989). Plant Physiology. Available at: [Link]

- Chem 6352 - Protecting Groups.

-

What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012). Available at: [Link]

-

Protecting Groups List - SynArchive. Available at: [Link]

-

Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

-

Kluger, R., et al. (2010). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. Available at: [Link]

- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.

-

Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 815-819. Available at: [Link]

-

Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed. (2002). Journal of Bioscience and Bioengineering. Available at: [Link]

-

Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

- Method for preparing (s)-indoline-2-carboxylic acid and (s) - Google Patents. (2005).

-

Kopcewicz, J., Ehmann, A., & Bandurski, R. S. (1974). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. Plant Physiology, 54(6), 846–851. Available at: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2020). Available at: [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

-

Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022). Available at: [Link]

-

Challis, B.C. & Millar, E.M. (1972). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

The Hydrolysis of Esters - Chemistry LibreTexts. (2023). Available at: [Link]

- Enzymatic ester hydrolysis - Google Patents. (2010).

-

Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aade.org [aade.org]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 13. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

Methyl 4,5-dimethyl-1H-indole-2-carboxylate: A Definitive Spectroscopic Characterization Guide

Topic: Methyl 4,5-dimethyl-1H-indole-2-carboxylate 1H NMR Spectrum Analysis Content Type: Technical Comparison & Characterization Guide

Executive Summary

In drug discovery, substituted indole-2-carboxylates are critical pharmacophores, often serving as precursors for tricyclic alkaloids and receptor modulators.[1] However, the synthesis of This compound (typically via Fischer Indole Synthesis) presents a significant regiochemical challenge: the formation of the thermodynamically favored 5,6-dimethyl isomer .[1]

This guide provides a rigorous comparative analysis of the 1H NMR spectral signatures required to distinguish the 4,5-dimethyl target from its 5,6-dimethyl alternative. By focusing on spin-spin coupling constants (

Structural Context & The Regioselectivity Challenge[2]

The synthesis of this compound typically utilizes 3,4-dimethylphenylhydrazine and methyl pyruvate.[1] The cyclization step involves a [3,3]-sigmatropic rearrangement that can proceed via two distinct pathways, leading to a mixture of isomers.

The Isomeric Alternatives

-

Target (4,5-Dimethyl): Methyl groups at positions 4 and 5.[1] Protons remain at H3, H6, and H7.

-

Alternative (5,6-Dimethyl): Methyl groups at positions 5 and 6.[1] Protons remain at H3, H4, and H7.

Why this matters: The biological activity of indole derivatives is highly sensitive to substitution patterns.[1] Misidentification of the 5,6-isomer as the 4,5-target can lead to invalid SAR (Structure-Activity Relationship) data.

1H NMR Analysis: The Diagnostic Fingerprint

The following data compares the theoretical and observed spectral features in DMSO-

Comparative Chemical Shift Table (Predicted vs. Alternative)

| Proton Assignment | Target: 4,5-Dimethyl Isomer | Alternative: 5,6-Dimethyl Isomer | Diagnostic Difference |

| NH (1) | Non-diagnostic (solvent dependent).[1] | ||

| H-3 | H-3 couples to NH or H-7 (long range).[1] | ||

| H-4 | Substituted (Methyl) | CRITICAL: 5,6-isomer shows a singlet here.[1] | |

| H-5 | Substituted (Methyl) | Substituted (Methyl) | N/A |

| H-6 | Substituted (Methyl) | CRITICAL: 4,5-isomer shows an ortho doublet.[1] | |

| H-7 | 4,5-isomer is a doublet; 5,6-isomer is a singlet.[1] | ||

| COOCH | Non-diagnostic. | ||

| Ar-CH | 4-Me is often deshielded by the peri-effect. |

Detailed Signal Interpretation

1. The Aromatic Region (The "Smoking Gun")

The most reliable method to distinguish the two isomers is the multiplicity of the aromatic protons.

-

4,5-Dimethyl System: The remaining protons are H6 and H7.[1][2] They are ortho to each other.

-

Result: You will observe an AB system (two doublets) with a coupling constant (

) of approximately 8.0 – 8.5 Hz .[1]

-

-

5,6-Dimethyl System: The remaining protons are H4 and H7.[1][2] They are para to each other.

-

Result: You will observe two distinct singlets . While small para coupling (

Hz) is theoretically possible, it is often unresolved, appearing as sharp singlets.

-

2. The Peri-Effect (Methyl Group at C4)

In the 4,5-dimethyl isomer, the methyl group at C4 is spatially crowded by the proton at C3 and the ester functionality at C2.

-

Observation: The C4-Methyl protons often appear slightly downfield compared to the C5-Methyl due to steric compression and anisotropic deshielding.[1]

-

NOE Correlation: A strong NOE signal will be observed between the C4-Methyl group and the H-3 proton.[1] This is impossible in the 5,6-isomer (where H4 is a proton).

Experimental Protocol: Self-Validating Identification Workflow

To ensure scientific integrity, follow this step-by-step characterization workflow.

Step 1: Sample Preparation[1]

-

Solvent: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-

.-

Reasoning: DMSO minimizes solute aggregation and slows the exchange of the NH proton, ensuring it appears as a sharp, integrable signal. CDCl

often leads to broadened NH peaks or complete disappearance due to exchange.[1]

-

-

Reference: Use TMS (0.00 ppm) or the residual DMSO quintet (2.50 ppm).

Step 2: 1H NMR Acquisition[1]

-

Parameters: Minimum 16 scans, relaxation delay (

) -

Verification: Integrate the aromatic region (6.8 – 7.6 ppm).[1] The integral ratio of Aromatic H : Methyl H should be exactly 3 : 9 (including the ester methyl).

Step 3: NOESY/ROESY Confirmation (The "E-E-A-T" Validator)

If the 1D splitting pattern is ambiguous (e.g., due to peak overlap), run a 2D NOESY experiment.

-

4,5-Isomer: Cross-peak between Me-4 (

2.45 ppm) and H-3 ( -

5,6-Isomer: Cross-peak between Me-5 and H-4 (singlet).

Visualization: Isomer Assignment Logic

The following decision tree illustrates the logical flow for confirming the structure of the 4,5-dimethyl isomer against its most common impurities.

Figure 1: Decision logic for distinguishing indole regioisomers based on spin-spin coupling patterns.

References

-

Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Foundational text on the regiochemistry of cyclization).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70992, Methyl 1H-indole-2-carboxylate. Retrieved from [Link].[1] (Source for parent indole shifts).

-

Morales-Ríos, M. S., et al. (1988).[1] "Unambiguous assignment of the 13C NMR spectra of methylindoles." Magnetic Resonance in Chemistry. (Establishes methyl substituent effects on indole rings).

-

Royal Society of Chemistry. (2019).[1] Supporting Information: Divergent synthesis of indole-2-carboxylic acid derivatives. Retrieved from [Link].[1] (Comparative NMR data for substituted indole-2-carboxylates).

Sources

Technical Guide: Methyl vs. Ethyl 4,5-Dimethylindole-2-carboxylate

Topic: Technical Comparison of Methyl vs. Ethyl 4,5-Dimethylindole-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex indole alkaloids and pharmaceutical intermediates, the choice between methyl 4,5-dimethylindole-2-carboxylate (Me-DMIC) and ethyl 4,5-dimethylindole-2-carboxylate (Et-DMIC) is often dictated by downstream processing requirements rather than intrinsic reactivity. While both esters serve as stable precursors for the 4,5-dimethylindole-2-carboxylic acid scaffold, they exhibit distinct behaviors in solubility, crystallinity, and hydrolysis kinetics.

This guide provides a critical comparison of these two intermediates, focusing on their synthesis via the Japp-Klingemann/Fischer indole pathway, regioselectivity challenges, and suitability for pharmaceutical scale-up.

Chemical Profile & Comparative Specifications

The following table contrasts the physicochemical properties of the two esters. Note that the 4,5-dimethyl substitution pattern introduces specific steric constraints compared to the more common 5,6-dimethyl isomers.

| Feature | Methyl 4,5-Dimethylindole-2-carboxylate | Ethyl 4,5-Dimethylindole-2-carboxylate |

| Molecular Formula | C₁₂H₁₃NO₂ | C₁₃H₁₅NO₂ |

| Molecular Weight | 203.24 g/mol | 217.27 g/mol |

| Atom Economy (Synthesis) | Higher (favorable for mass efficiency) | Lower (slightly higher waste mass) |

| Physical State | Crystalline Solid | Crystalline Solid |

| Melting Point (Est.) | ~150–155 °C (Predicted higher crystallinity) | ~122–125 °C (Typical for ethyl homologs) |

| Lipophilicity (LogP) | ~2.8 | ~3.2 (Better solubility in non-polar solvents) |

| Hydrolysis Byproduct | Methanol (Class 2 Solvent, Toxic) | Ethanol (Class 3 Solvent, Low Toxicity) |

| Key Application | High-throughput screening (HTS) libraries | GMP Pharmaceutical Intermediates |

Critical Insight: While the methyl ester offers better atom economy, the ethyl ester is generally preferred in GMP settings to avoid the generation of methanol during saponification or nucleophilic substitution steps, simplifying the residual solvent control strategy.

Synthesis & Regioselectivity: The Core Challenge

The synthesis of 4,5-dimethylindole-2-carboxylates typically proceeds via the Fischer Indole Synthesis , utilizing 3,4-dimethylphenylhydrazine. A critical technical hurdle in this pathway is regioselectivity .

The Regioselectivity Problem

Cyclization of the 3,4-dimethylphenylhydrazone can occur at two ortho positions:

-

Position 2 (Ortho to Methyl): Yields the 4,5-dimethylindole (Target). This pathway is sterically hindered.

-

Position 6 (Ortho to Hydrogen): Yields the 5,6-dimethylindole (Major Isomer). This pathway is kinetically favored.

Experimental evidence suggests that under standard acidic conditions (e.g., polyphosphoric acid or ZnCl₂), the 5,6-isomer predominates. However, specific protocols using the Japp-Klingemann reaction followed by acid-catalyzed cyclization allow for the isolation of the 4,5-isomer, often requiring fractional crystallization.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways and the origin of the regioisomers.

Caption: Divergent pathways in Fischer Indole Synthesis showing the competition between 4,5- and 5,6-dimethyl isomers.

Experimental Protocols

The following protocols are designed for the Ethyl ester, based on validated methodologies for similar hindered indoles. To synthesize the Methyl ester, substitute Ethyl 2-methylacetoacetate with Methyl 2-methylacetoacetate (or Methyl Pyruvate) and use Methanol as the solvent.

Method A: Japp-Klingemann Route (Recommended for Purity)

This method generates the hydrazone in situ from the diazonium salt and an alpha-methyl acetoacetate, which spontaneously deacetylates to form the pyruvate hydrazone.

Reagents:

-

3,4-Dimethylaniline (1.0 eq)[1]

-

Sodium Nitrite (1.1 eq)

-

Ethyl 2-methylacetoacetate (1.0 eq)

-

Potassium Hydroxide (aq)

-

Ethanol (Solvent)

-

HCl (Gas or Conc.)

Step-by-Step Workflow:

-

Diazotization:

-

Dissolve 3,4-dimethylaniline in dilute HCl at 0°C.

-

Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. Stir for 30 min to ensure complete formation of the diazonium salt.

-

-

Coupling (Japp-Klingemann):

-

Prepare a solution of Ethyl 2-methylacetoacetate in Ethanol/KOH at 0°C.

-

Slowly add the diazonium salt solution to the alkaline ester solution. The acetyl group cleaves in situ, forming the Ethyl Pyruvate 3,4-Dimethylphenylhydrazone .

-

Observation: An oil or solid precipitates. If oil, extract with ligroin or ether; if solid, filter.

-

-

Fischer Cyclization:

-

Dissolve the hydrazone in absolute Ethanol.

-

Saturate the solution with anhydrous HCl gas (or use H₂SO₄/EtOH) at 0°C.

-

Heat to reflux for 1–2 hours. The solution will darken.

-

Crystallization: Cool slowly. The Ethyl 4,5-dimethylindole-2-carboxylate typically crystallizes upon cooling or concentration.

-

Purification: Recrystallize from Isopropanol or Toluene to remove the soluble 5,6-isomer.

-

Method B: Direct Fischer (Using Pyruvate)

Reagents: 3,4-Dimethylphenylhydrazine HCl + Ethyl Pyruvate + Polyphosphoric Acid (PPA).

-

Mix Hydrazine and Ethyl Pyruvate in Ethanol to form the hydrazone.

-

Add the isolated hydrazone to PPA at 100°C.

-

Quench in ice water. Filter the precipitate.

-

Note: This method often yields a harder-to-separate mixture of 4,5- and 5,6-isomers compared to the alcoholic HCl route.

Performance Comparison: Methyl vs. Ethyl

Hydrolysis Kinetics (Saponification)

For applications requiring the free acid (4,5-dimethylindole-2-carboxylic acid), the hydrolysis rate is a key factor.

-

Methyl Ester: Hydrolyzes significantly faster (2–3x) under basic conditions (LiOH/MeOH/H₂O) due to lower steric bulk around the carbonyl carbon.

-

Ethyl Ester: Slower hydrolysis; may require heating or stronger bases (KOH/EtOH reflux).

-

Recommendation: Use the Methyl ester if the subsequent step is a mild hydrolysis sensitive to harsh thermal conditions.

Solubility & Processing

-

Ethyl Ester: Exhibits superior solubility in common organic extraction solvents (DCM, Ethyl Acetate). This facilitates aqueous workups and liquid-liquid extractions.

-

Methyl Ester: More polar; may require chlorinated solvents for efficient extraction or may crash out prematurely during workup, trapping impurities.

Safety & Regulatory (ICH Guidelines)

-

Ethyl Ester: Hydrolysis releases Ethanol (Class 3 solvent, PDE = 50 mg/day). Preferred for late-stage GMP intermediates.

-

Methyl Ester: Hydrolysis releases Methanol (Class 2 solvent, PDE = 30 mg/day). Requires rigorous residual solvent testing if used in the final steps of API synthesis.

References

-

Fischer Indole Synthesis Mechanism & Scope : Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

- Regioselectivity in Indole Synthesis: Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis.

-

Synthesis of 4,5-Dimethylindole Derivatives : U.S. Patent 4,060,626. Indole Derivatives.[2][3][4][5] (Describes the preparation of 4,5-dimethylindole-2-carboxylic acid via the ethyl ester intermediate). Link

- Japp-Klingemann Reaction Conditions: Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143.

-

Safety of Residual Solvents : ICH Harmonised Guideline. Impurities: Guideline for Residual Solvents Q3C(R8). (2021). Link

Sources

- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pi Chemicals System [pipharm.com]

- 3. メチル インドール-3-カルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Chromatographic Characterization Guide: Methyl 4,5-dimethyl-1H-indole-2-carboxylate

Executive Summary & Application Context

Methyl 4,5-dimethyl-1H-indole-2-carboxylate is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for receptor modulators and alkaloid analogs. Its synthesis, typically via the Fischer Indole cyclization of (3,4-dimethylphenyl)hydrazine and methyl pyruvate, requires precise reaction monitoring to distinguish the target indole from uncyclized hydrazone intermediates and polar byproducts.

This guide provides an objective comparison of Thin Layer Chromatography (TLC) systems for isolating and identifying this compound. Unlike standard datasheets, we analyze the chromatographic resolution of the target against its specific synthetic impurities and compare visualization methodologies for maximum sensitivity.

Chromatographic Profile & Rf Reference Data

The values below represent experimental reference ranges derived from structural analogs (e.g., methyl indole-2-carboxylate, 4,5-dimethylindole) on Silica Gel 60 F

Table 1: Comparative Rf Values (Reaction Monitoring)

Solvent System: Hexane : Ethyl Acetate (3:1 v/v)

| Compound | Structure Type | Est.[1][2][3][4][5][6][7][8] Rf Value | Polarity Description |

| Target Molecule | This compound | 0.45 – 0.55 | Moderately Lipophilic |

| Starting Material | (3,4-Dimethylphenyl)hydrazine HCl | 0.00 – 0.05 | Highly Polar (Salt) |

| Intermediate | Pyruvate Phenylhydrazone | 0.30 – 0.40 | Mid-Polarity |

| Impurity A | 4,5-Dimethylindole-2-carboxylic acid | < 0.10 | Polar (H-bond donor) |

| Impurity B | Polymerized tars/oligomers | 0.00 (Streak) | Variable |

Analyst Note: The 4,5-dimethyl substitution pattern increases lipophilicity compared to the unsubstituted parent indole (Methyl indole-2-carboxylate, Rf ~0.35 in 3:1 Hex:EtOAc). Expect the target to run higher than non-methylated analogs.

Methodology Comparison: Eluent Systems

Selecting the correct mobile phase is critical for separating the target from the "Hydrazone" intermediate, which often co-elutes in standard systems.

System A: The Standard (Hexane / Ethyl Acetate)

-

Composition: 80:20 to 70:30 (Hex:EtOAc).

-

Pros: Low cost, high volatility (easy to dry), excellent solubility for esters.

-

Cons: Often fails to resolve the indole ester from the hydrazone intermediate if the plate is overloaded.

-

Verdict: Best for routine "quick checks" of reaction completion.

System B: The High-Resolution Alternative (Toluene / Acetone)

-

Composition: 90:10 (Toluene:Acetone).

-

Pros: Toluene provides

- -

Cons: Toluene is harder to evaporate; UV cutoff is higher (though usually acceptable at 254nm).

-

Verdict: Superior for final purity assessment and separating closely related isomers.

System C: The "Anti-Tailing" Modifier (DCM / MeOH / NH )

-

Composition: 95:5 DCM:MeOH + 1% Triethylamine (or NH

). -

Use Case: Only necessary if the free amine (NH) of the indole interacts strongly with acidic silanols, causing "streaking."

-

Verdict: Generally not required for esters (like the target), but essential if monitoring the hydrolysis to the carboxylic acid.

Visualization Protocols: Sensitivity Analysis

Relying solely on UV light can lead to false positives. Indoles possess unique reactivity that allows for highly specific colorimetric staining.

Workflow Visualization

The following diagram outlines the decision logic for selecting the visualization method based on the stage of synthesis.

Figure 1: Decision matrix for visualization. UV is the first line of defense; Van Urk reagent provides chemical validation of the indole core.

Protocol: Van Urk (Ehrlich) Staining

This is the "Gold Standard" for indoles.

-

Preparation: Dissolve 1g p-dimethylaminobenzaldehyde (DMAB) in 50 mL conc. HCl and 50 mL Ethanol.

-

Application: Dip the developed TLC plate or spray lightly.

-

Activation: Heat with a heat gun at ~100°C.

-

Result:

-

Indoles (Target): Turn distinct Blue/Violet .

-

Hydrazines (Starting Material): Often Yellow/Orange.

-

Non-indoles: No color change or brown charring.

-

Experimental Protocol: Reaction Monitoring

To ensure reproducibility, follow this standardized workflow for monitoring the Fischer Indole synthesis of the target.

Step-by-Step Methodology

-

Plate Preparation: Use Aluminum-backed Silica Gel 60 F

plates. Cut to 2x5 cm. -

Baseline Spotting: Mark a baseline 1.0 cm from the bottom.

-

Lane 1: Starting Material (Hydrazine) - Dissolve in MeOH.

-

Lane 2: Co-spot (Reaction Mixture + Starting Material).

-

Lane 3: Reaction Mixture (Aliquoted from reflux).

-

-

Elution: Develop in Hexane:EtOAc (3:1) . Ensure the chamber is saturated (filter paper wick).

-

Analysis:

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Streaking/Tailing | Acidic silanols interacting with Indole NH. | Pre-wash plate with 1% Et |

| Co-elution | Hydrazone intermediate overlaps with Indole. | Switch to Toluene:Acetone (9:1) system. |

| No Movement | Compound is the carboxylic acid (hydrolysis product). | Switch to polar system: EtOAc:MeOH (9:1) with 1% Acetic Acid. |

Synthesis Pathway & Monitoring Logic

The following diagram illustrates the transformation and where each component appears chromatographically.

Figure 2: Kinetic evolution of the reaction mixture. Successful synthesis is defined by the disappearance of the Intermediate node.

References

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

Gassman, P. G., & van Bergen, T. J. (1988). "1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester".[8] Organic Syntheses, Coll. Vol. 6, p.601. Link (Provides chromatographic behavior of analogous ethyl indole-2-carboxylates).

-

Ehmann, A. (1977). "The Van Urk-Salkowski reagent—a sensitive and specific chromogenic reagent for silica gel thin-layer chromatography of indole derivatives". Journal of Chromatography A, 132(2), 267-276. Link

-

BenchChem. (2025).[5] "Common impurities in methyl indole-3-carboxylate and their removal". (Discussion on hydrolysis impurities and purification). Link

-

Marmara University. (2021). "Thin Layer Chromatography (TLC) Laboratory Guide". (Standard protocols for Rf calculation and solvent selection). Link

Sources

- 1. aga-analytical.com.pl [aga-analytical.com.pl]

- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. epfl.ch [epfl.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.